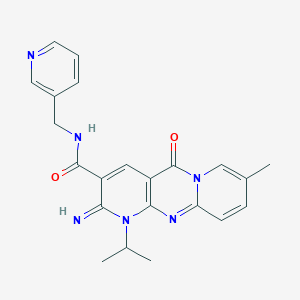![molecular formula C12H10N2O3 B11589251 N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11589251.png)
N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methyleneamino group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by the introduction of the methyleneamino group. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Another approach involves the use of a coupling reaction, such as the Eschenmoser coupling reaction, where a furan derivative is reacted with an amine in the presence of a coupling reagent like triphenylphosphine and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyleneamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the construction of diverse chemical structures.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds share a similar methyleneamino group but feature an indole ring instead of a furan ring.
INDOLE DERIVATIVES: Indole derivatives are structurally similar and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to indole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c13-11(9-5-2-1-3-6-9)14-17-12(15)10-7-4-8-16-10/h1-8H,(H2,13,14) |
InChI Key |
FAHFPXYENKQFMS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11589170.png)
![propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589173.png)

![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11589176.png)
![2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B11589181.png)

![[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B11589187.png)
![8-ethyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11589202.png)
![4,4-dimethyl-8-(2-methylpropyl)-N,N-dipropyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11589205.png)
![4-chloro-N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11589209.png)
![3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]-4-methylbenzoic acid](/img/structure/B11589220.png)
![Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B11589229.png)
![3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11589241.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11589243.png)
